molecular formula C9H7F3N2 B8789576 6-(trifluoromethyl)-1H-indol-4-amine CAS No. 955978-79-7

6-(trifluoromethyl)-1H-indol-4-amine

Cat. No. B8789576
M. Wt: 200.16 g/mol
InChI Key: ONVVTROMZJFDCL-UHFFFAOYSA-N
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Patent
US08252792B2

Procedure details

Prepared according to the method used in the preparation of 4-bromo-1H-indole-6-sulfonic acid dimethylamide using 2-methyl-1,3-dinitro-5-trifluoromethyl-benzene in place of 3-bromo-4,N,N-trimethyl-5-nitro-benzenesulfonamide. The title compound was obtained as a white solid (10.7 g, 99%).
Name
4-bromo-1H-indole-6-sulfonic acid dimethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1]N(C)S(C1C=C2C(C=CN2)=C(Br)C=1)(=O)=O.[CH3:17][C:18]1[C:23]([N+:24]([O-])=O)=[CH:22][C:21]([C:27]([F:30])([F:29])[F:28])=[CH:20][C:19]=1[N+:31]([O-])=O>>[F:28][C:27]([F:30])([F:29])[C:21]1[CH:22]=[C:23]2[C:18]([CH:17]=[CH:1][NH:24]2)=[C:19]([NH2:31])[CH:20]=1

Inputs

Step One
Name
4-bromo-1H-indole-6-sulfonic acid dimethylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(S(=O)(=O)C1=CC(=C2C=CNC2=C1)Br)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC(=C2C=CNC2=C1)N)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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